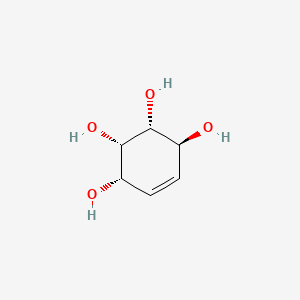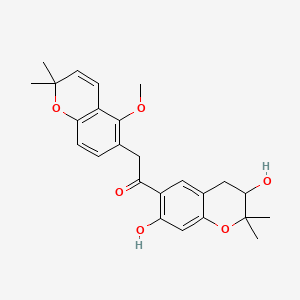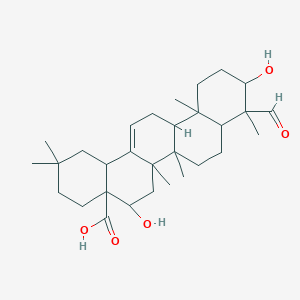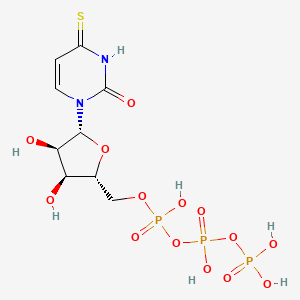![molecular formula C13H17O2- B1228479 2-[4-(2-Methylpropyl)phenyl]propanoate](/img/structure/B1228479.png)
2-[4-(2-Methylpropyl)phenyl]propanoate
Vue d'ensemble
Description
Ibuprofen(1-) is a monocarboxylic acid anion that is the conjugate base of ibuprofen, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an ibuprofen.
Applications De Recherche Scientifique
Detoxification of Expired Pharmaceuticals
Research has explored the use of mechanochemistry in the detoxification of expired pharmaceuticals, specifically studying ibuprofen, which contains 2-[4-(2-methylpropyl)phenyl]propanoate. This study found that prolonged milling leads to the degradation of ibuprofen, suggesting potential applications in managing pharmaceutical waste (Andini et al., 2012).Improving Skin Permeability of Ibuprofen
A study focused on synthesizing modifications of 2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters. These modifications showed potential for creating more effective drugs with increased skin permeability compared to traditional ibuprofen (Ossowicz-Rupniewska et al., 2022).Synthesis of Anti-Inflammatory Compounds
A study discovered new phenolic compounds from the leaves of Eucommia ulmoides Oliv., which included derivatives of this compound. These compounds showed modest inhibitory activities in an anti-inflammatory test, providing insights for future research on anti-inflammatory effects (Ren et al., 2021).Enantioselective Syntheses for Medicinal Chemistry
The enantioselective synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid has been achieved, offering control over stereochemistry in pharmaceutical compounds. This is crucial for the development of more efficient and targeted drugs (Hamon et al., 1995).Exploring Water Solubility in Pharmaceuticals
A study investigating the solubility of various drugs in water, including ibuprofen with this compound, provided insights into the challenges of poor water solubility in pharmaceuticals and potential strategies for improving drug solubility and bioavailability (Hassanein et al., 2011).
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol](/img/structure/B1228399.png)
![2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B1228400.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)

![2-[2-Hex-1-ynyl-6-(methylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)
![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)





